molecular formula C19H23N5O4S B280023 ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B280023
M. Wt: 417.5 g/mol
InChI Key: YCULHSNTBFIGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity without affecting other kinases, leading to minimal off-target effects. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, TAK-659 has been well-tolerated, with manageable side effects.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments, including its selectivity for BTK and its ability to enhance the antitumor activity of other chemotherapeutic agents. However, TAK-659 has limitations in terms of its specificity for B-cell malignancies and its potential for resistance development.

Future Directions

Future research directions for TAK-659 include the development of combination therapies with other chemotherapeutic agents, the identification of biomarkers for patient selection, and the investigation of its potential in other B-cell malignancies. Additionally, the development of more potent and selective BTK inhibitors may enhance the therapeutic potential of this class of drugs.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylthiophen-2-amine with ethyl 2-chloroacetate to form ethyl 2-(4-methylthiophen-2-yl)acetate. This intermediate is then reacted with potassium tert-butoxide and methyl cyanoacetate to form ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models and clinical trials for its potential as a therapeutic agent in B-cell malignancies. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. Additionally, TAK-659 has been shown to enhance the antitumor activity of other chemotherapeutic agents in preclinical models.

properties

Molecular Formula

C19H23N5O4S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-[[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H23N5O4S/c1-6-24(7-2)18(26)15-11(4)12(10-20)17(29-15)21-16(25)14-9-13(22-23(14)5)19(27)28-8-3/h9H,6-8H2,1-5H3,(H,21,25)

InChI Key

YCULHSNTBFIGMB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C

Origin of Product

United States

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